2-(4-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the pyrazole-butanoic acid bond. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogenation catalysts.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and higher oxidation state compounds. These products can be further utilized in different applications, including pharmaceuticals and materials science.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)butanoic acid: Similar structure but lacks the nitro group.
2-(4-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but with a shorter carbon chain.
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the nitro group and the butanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The nitro group enhances its reactivity and potential biological activities, while the butanoic acid moiety provides additional functionalization possibilities.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-6(7(11)12)9-4-5(3-8-9)10(13)14/h3-4,6H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWIOBFYLVTFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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